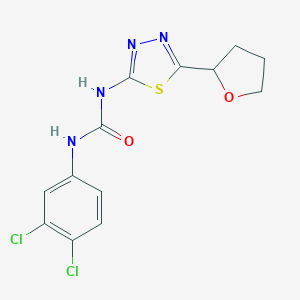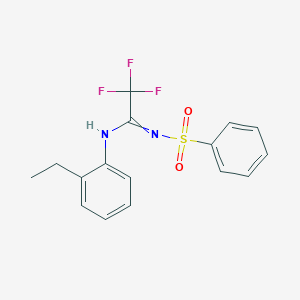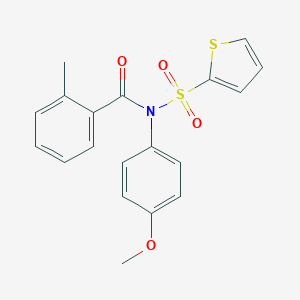
N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
The advantages of using N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea in lab experiments include its high yield of synthesis, its diverse range of potential applications, and its relatively low toxicity. However, its limitations include its relatively low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea. One direction is to investigate its potential for use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease and other inflammatory conditions. Additionally, further research could be conducted to investigate its potential as an antimicrobial and antifungal agent.
合成法
The synthesis of N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea can be achieved through the reaction of 3,4-dichloroaniline, 2-amino-5-tetrahydrofuran-2-yl-1,3,4-thiadiazole, and phosgene. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The yield of the reaction is typically high, and the compound can be purified through recrystallization.
科学的研究の応用
N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea has been studied extensively for its potential applications in medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. In addition, it has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
特性
分子式 |
C13H12Cl2N4O2S |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C13H12Cl2N4O2S/c14-8-4-3-7(6-9(8)15)16-12(20)17-13-19-18-11(22-13)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H2,16,17,19,20) |
InChIキー |
GIRJEBVXUOYAJO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)




